1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one is an organic compound characterized by a complex structure featuring bromine, chlorine, and fluorine atoms attached to a phenyl ring. This halogenated aromatic ketone is notable for its potential applications in various scientific fields, including chemistry and biology. The molecular formula of this compound is , and it has a molecular weight of 295.53 g/mol.
This compound falls under the category of halogenated aromatic ketones. It is classified based on its functional groups, which include a ketone (propan-2-one) and multiple halogens (bromine, chlorine, and fluorine), contributing to its reactivity and utility in synthetic organic chemistry.
The synthesis of 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one typically involves several key steps:
Industrial production may utilize optimized conditions to enhance yield and purity, including specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
The molecular structure of 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one can be described using various chemical notations:
Property | Value |
---|---|
Molecular Formula | C10H9BrClFO2 |
Molecular Weight | 295.53 g/mol |
InChI | InChI=1S/C10H9BrClFO2/c1-6(14)9(11)7-3-2-4-8(10(7)12)15-5-13/h2-4,9H,5H2,1H3 |
Origin of Product | United States |
The compound can undergo various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets due to its halogenated structure. The bromine and chlorine atoms can participate in various interactions with enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the context of use and the specific biological system involved.
The compound exhibits characteristics typical of halogenated aromatic ketones:
Key chemical properties include:
1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 14680-51-4